6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde
Overview
Description
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde is a useful research compound. Its molecular formula is C8H5BrO3 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescence Properties and Chemosensor Systems
6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde and its derivatives demonstrate notable spectral luminescence properties. These compounds exhibit tautomeric equilibrium between benzoid and quinoid forms, which is influenced by complexing with cations of alkali and alkaline earth metals. This results in significant changes in absorption and fluorescence spectra, indicating potential applications in chemosensor systems with intramolecular charge transfer (Dubonosov et al., 2009).
Synthesis of Aldehydes and Ketones
The compound can be utilized in the synthesis of aldehydes or ketones, starting from the corresponding amines via transaminations. This method yields high efficiency with applications spanning a wide range of synthesis processes (Calō et al., 1972).
Non-Linear Optical Properties
This compound serves as a precursor in synthesizing novel push-pull benzothiazole derivatives with reverse polarity. These compounds, having unique electron-donor and acceptor groups, exhibit expected non-linear optical properties, making them suitable for potential non-linear optic applications (Hrobárik et al., 2004).
Synthesis of Biaryl Carbaldehydes and Dibenzopyrans
It is also involved in the synthesis of o-biaryl carbaldehydes and ketones, and 6H-dibenzopyrans. This process is facilitated through a Pd/norbornene-catalyzed reaction sequence, indicating its utility in complex organic synthesis and pharmaceutical applications (Motti et al., 2012).
Crystal Structure Analysis
The reaction of this compound with other compounds results in novel structures suitable for crystallographic studies. These studies aid in understanding molecular interactions and structural properties of new compounds (Arderne et al., 2021).
Safety and Hazards
The safety information for 6-Bromobenzo[d][1,3]dioxole-4-carbaldehyde indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if contact occurs, and wearing protective gloves, clothing, and eye/face protection .
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUMLIBYYGBVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC(=CC(=C2O1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500985 | |
Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72744-55-9 | |
Record name | 6-Bromo-1,3-benzodioxole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72744-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2H-1,3-benzodioxole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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